Ciclamatos
Cyclamates, also known as cyclamic acid, are a class of synthetic sweeteners widely used in the food industry due to their intense sweetness relative to sucrose. They are approximately 30-40 times sweeter than sugar and have found extensive use in beverages, desserts, candies, and other processed foods. Chemically, cyclamates are diethyl esters of 1,2-dihydro-3H-indol-3-one, a derivative of indole. These compounds exhibit low toxicity, making them safe for consumption when used within permissible limits. However, their use has been controversial due to concerns over potential carcinogenic effects linked with high doses in animal studies. Regulatory bodies around the world have established maximum acceptable levels of cyclamate intake to ensure consumer safety. Despite these controversies, cyclamates continue to be a popular ingredient in many countries where they are still allowed for commercial use.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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Cyclamic acid | 100-88-9 | C6H13NO3S |
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calcium bis(N-cyclohexylsulfamate) | 139-06-0 | 2(C6H12NO3S).CA |
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Calcium Cyclamate Dihydrate | 5897-16-5 | C6H13NO3S.1/2CA.H2O |
Literatura Relacionada
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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2. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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4. Book reviews
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